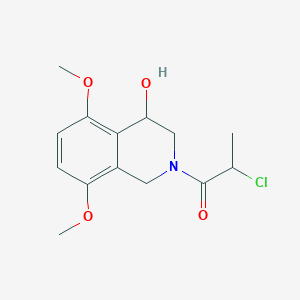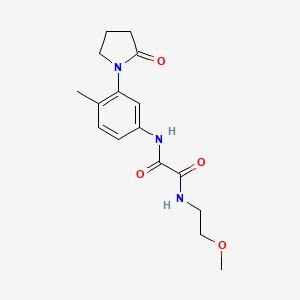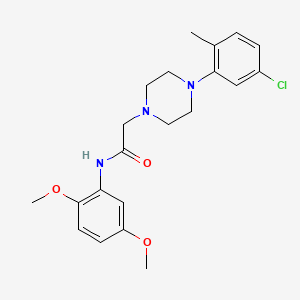![molecular formula C21H15F3N2O B2838661 5-(o-tolyl)-2-[5-[2-(trifluoromethyl)phenyl]-2-furyl]-1H-imidazole CAS No. 1935723-27-5](/img/structure/B2838661.png)
5-(o-tolyl)-2-[5-[2-(trifluoromethyl)phenyl]-2-furyl]-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(o-tolyl)-2-[5-[2-(trifluoromethyl)phenyl]-2-furyl]-1H-imidazole, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer, including lymphoma and leukemia.
Aplicaciones Científicas De Investigación
Synthesis and Properties
Researchers have developed methods for synthesizing imidazole derivatives, including those related to the compound , focusing on their electrophilic substitution reactions and potential use in various chemical syntheses. For example, Vlasova, Aleksandrov, and El’chaninov (2010) investigated the synthesis and properties of imidazole derivatives, examining their reactions with electrophilic reagents, which is essential for understanding the chemical behavior and applications of such compounds in scientific research (Vlasova, Aleksandrov, & El’chaninov, 2010).
Luminescence and Chemiluminescence Applications
The chemiluminescence properties of imidazole derivatives have been explored for analytical applications, such as the detection of metal ions. Kang et al. (2011) investigated the chemiluminescence of 2-substituted-4,5-di(2-furyl)-1H-imidazole–H2O2–Cu2+ systems for the determination of Cu2+, demonstrating the potential of these compounds in environmental monitoring and analytical chemistry (Kang et al., 2011).
Pharmaceutical and Biological Research
Imidazole derivatives have been evaluated for their antiprotozoal and antibacterial activities, indicating potential applications in pharmaceutical research. Neville and Verge (1977) studied the antiprotozoal activities of certain imidazole derivatives, highlighting their importance in developing new treatments for infections caused by protozoa (Neville & Verge, 1977).
Propiedades
IUPAC Name |
5-(2-methylphenyl)-2-[5-[2-(trifluoromethyl)phenyl]furan-2-yl]-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3N2O/c1-13-6-2-3-7-14(13)17-12-25-20(26-17)19-11-10-18(27-19)15-8-4-5-9-16(15)21(22,23)24/h2-12H,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKFZVVFPSOCDMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CN=C(N2)C3=CC=C(O3)C4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![10-(2-chloro-6-fluorobenzyl)-10H-pyrido[3,2-b][1,4]benzothiazine](/img/structure/B2838579.png)
![N-(3-chloro-4-methoxyphenyl)-2-((4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2838580.png)
![(E)-N-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2838581.png)


![2-[(3-ethyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide](/img/structure/B2838586.png)

![6-methyl-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2838589.png)
![N-benzyl-N-(5-methoxybenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2838591.png)
![3-Methyl-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide](/img/structure/B2838592.png)
![2-[(2,3-Dichlorophenoxy)methyl]benzoic acid](/img/structure/B2838593.png)
![N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2838596.png)
![Methyl 4-((2-methyl-4-oxo-9-(pyridin-3-ylmethyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2838600.png)
![6-Cyclopropyl-2-({1-[(1-hydroxycyclopentyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2838601.png)
